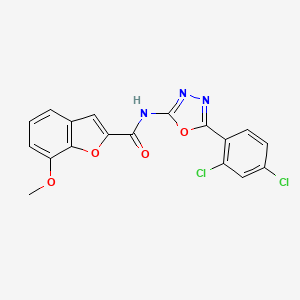

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

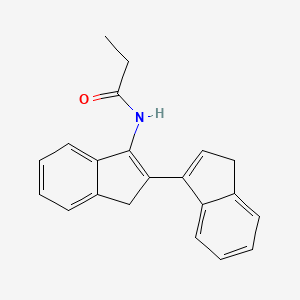

The compound “N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a dichlorophenyl group, a methoxybenzofuran group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring might be formed through a cyclization reaction, while the dichlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the dichlorophenyl and methoxybenzofuran groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the oxadiazole ring is a heterocycle that can participate in various reactions. The dichlorophenyl group might undergo further substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methoxybenzofuran groups could affect its solubility, while the oxadiazole ring could influence its stability .科学的研究の応用

Herbicide Synthesis

This compound serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The traditional batch nitration process for this intermediate generates substantial waste acid. However, a continuous flow microreactor system has been developed, significantly improving reaction efficiency and yield .

Antibacterial Properties

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide: has been investigated for its antibacterial potential. Studies reveal activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Anti-HIV Activity

In related research, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives (which include our compound) were screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These derivatives exhibited promising results in inhibiting viral replication .

Synthesis Methodology

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves a step-wise process, including the preparation of ethyl 2,4-dichlorobenzoate. The esterification reaction is monitored by thin-layer chromatography (TLC) to ensure successful formation .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)16(24)21-18-23-22-17(27-18)11-6-5-10(19)8-12(11)20/h2-8H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUIBHYEXBTQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)

![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)